Penicillin G benzathine (CAS: 1538-09-6) is a highly insoluble, long-acting depot salt of benzylpenicillin formed by the reaction of two molecules of penicillin G with one molecule of N,N'-dibenzylethylenediamine. In pharmaceutical manufacturing and research, it is primarily procured for its distinctively low aqueous solubility, which dictates its utility in sustained-release intramuscular injectable suspensions. Unlike highly soluble alkali metal salts of penicillin, the benzathine salt hydrolyzes slowly in vivo, providing continuous, low-level serum concentrations of the active beta-lactam over several weeks. This specific physicochemical profile makes it a critical raw material for formulators developing long-acting injectables (LAIs) where prolonged minimum inhibitory concentration (MIC) maintenance is required without repeated dosing [1].
Substituting Penicillin G benzathine with more common in-class alternatives like Penicillin G potassium or Penicillin G procaine fundamentally alters the formulation's dissolution kinetics and pharmacokinetic profile. Penicillin G potassium is highly water-soluble and, when administered, results in rapid peak serum levels that clear within hours, necessitating continuous infusion or multiple daily doses to maintain therapeutic efficacy [1]. While Penicillin G procaine offers an intermediate depot effect, its dissolution rate only sustains serum levels for approximately 24 hours . For procurement scenarios requiring multi-week drug delivery from a single injection—such as rheumatic fever prophylaxis or veterinary herd treatments—only the benzathine salt possesses the sufficiently low solubility required to prevent premature dose dumping and maintain the necessary long-term release profile.
The primary driver for procuring the benzathine salt over other Penicillin G forms is its extremely low aqueous solubility, which is the mechanistic basis for its depot effect. Penicillin G benzathine exhibits an aqueous solubility of approximately 0.15 to 0.2 mg/mL at 37°C. In stark contrast, Penicillin G procaine has a solubility of roughly 4.5 mg/mL, and Penicillin G potassium is highly soluble at >50 mg/mL . This two- to three-order-of-magnitude reduction in solubility compared to the potassium salt ensures that the benzathine form remains as a solid suspension at the injection site, dissolving at a strictly rate-limited pace.
| Evidence Dimension | Aqueous Solubility at 37°C |
| Target Compound Data | Penicillin G benzathine: ~0.15 - 0.2 mg/mL |
| Comparator Or Baseline | Penicillin G procaine (~4.5 mg/mL) and Penicillin G potassium (>50 mg/mL) |
| Quantified Difference | Benzathine salt is >20x less soluble than procaine salt and >250x less soluble than potassium salt. |
| Conditions | Aqueous media, 37°C, neutral pH |
This exact solubility profile is mandatory for formulators engineering long-acting injectable suspensions, as it prevents rapid systemic absorption and dose dumping.
The clinical and veterinary utility of a depot formulation is measured by the duration it maintains serum concentrations above the minimum inhibitory concentration (MIC). Following a standard intramuscular injection, Penicillin G benzathine maintains treponemicidal serum levels (>0.018 µg/mL) for 1 to 4 weeks. Conversely, Penicillin G procaine falls below therapeutic thresholds within 24 hours, and aqueous Penicillin G potassium clears in under 6 hours [1]. For applications demanding prolonged exposure without redosing, the benzathine salt is functionally irreplaceable.
| Evidence Dimension | Duration of therapeutic serum concentration (>0.018 µg/mL) |
| Target Compound Data | Penicillin G benzathine: 7 to 28 days |
| Comparator Or Baseline | Penicillin G procaine: ~24 hours |
| Quantified Difference | Benzathine extends therapeutic duration by 7x to 28x compared to the procaine salt. |
| Conditions | Intramuscular injection in human/mammalian models |
Procurement of the benzathine salt is required for manufacturing single-dose, multi-week therapeutic regimens where patient compliance or continuous dosing is impossible.
Beta-lactam antibiotics are notoriously susceptible to hydrolysis in aqueous environments. Penicillin G potassium must be supplied as a lyophilized powder and reconstituted immediately prior to use, as it loses >10% potency within 24 hours in aqueous solution at room temperature. Because Penicillin G benzathine exists primarily in the solid phase within an aqueous suspension (due to its low solubility), the beta-lactam ring is protected from rapid hydrolysis. Formulated benzathine suspensions exhibit a shelf-life of 24 to 48 months when stored at 2-8°C [1], allowing for the commercial viability of ready-to-use prefilled syringes.
| Evidence Dimension | Aqueous formulation stability (shelf-life) |
| Target Compound Data | Penicillin G benzathine suspension: 24-48 months (refrigerated) |
| Comparator Or Baseline | Penicillin G potassium solution: <24 hours (room temp) before significant degradation |
| Quantified Difference | Benzathine allows for multi-year liquid suspension stability versus hours for dissolved potassium salts. |
| Conditions | Aqueous formulation, 2-8°C for benzathine suspension vs room temp for potassium solution |
This stability profile enables manufacturers to produce and distribute ready-to-use liquid suspensions, eliminating the need for point-of-care lyophilized powder reconstitution.
Due to its highly restricted aqueous solubility (~0.15 mg/mL) and extended pharmacokinetic profile, Penicillin G benzathine is the mandatory active pharmaceutical ingredient (API) for formulating ready-to-use, long-acting intramuscular suspensions. It is specifically selected over potassium or procaine salts when the target product profile requires a single-dose administration that maintains therapeutic efficacy for 1 to 4 weeks, such as in veterinary herd management or human prophylactic treatments [1].
In drug delivery research, the benzathine moiety (N,N'-dibenzylethylenediamine) is frequently utilized as a model counter-ion for forming insoluble salts of acidic drugs. Researchers procure Penicillin G benzathine as a validated benchmark to study the dissolution kinetics, solid-state stability, and particle size distribution effects of benzathine-based depot formulations compared to free acids or sodium salts .
Because the benzathine salt resists rapid aqueous dissolution and hydrolysis, it is utilized in materials science for the development of antimicrobial bone cements, biodegradable implants, and localized drug-eluting coatings. The slow release rate ensures that the beta-lactam is delivered locally over an extended period without causing immediate systemic spikes or premature depletion of the antimicrobial reservoir [2].
Irritant;Health Hazard